![molecular formula C6H8Cl2N2O2S B3092294 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1226707-24-9](/img/structure/B3092294.png)
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
The compound “5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is not available in the search results.Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The specific molecular structure of “5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is not available in the search results.Chemical Reactions Analysis
Pyrazole derivatives can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A specific chemical reaction analysis for “5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is not available in the search results.Physical And Chemical Properties Analysis
The compound appears as a colorless to pale yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .Scientific Research Applications
Antimicrobial Activities
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has been utilized in the synthesis of new sulfonyl phenoxides, which have shown antimicrobial activities. These sulfonyl phenoxides were tested against various Gram-positive and Gram-negative bacteria, as well as Candida albicans, displaying moderate activity in some cases (Ovonramwen, Owolabi, & Falodun, 2021).
Synthesis of Heterocycles
This compound is involved in the synthesis of various heterocycles, an important aspect of medicinal chemistry. For instance, it's used in the synthesis of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides, which are new types of heterocycles (Coppo & Fawzi, 1997).
Fungicidal Applications
It has also been utilized in the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles), which were evaluated for their fungicidal activity against Rhizoctonia solani, a significant rice pathogen (Chen, Li, & Han, 2000).
Catalytic Applications
This compound is involved in the design of new ionic liquids like 1-sulfopyridinium chloride, which act as efficient catalysts for chemical reactions like the tandem Knoevenagel–Michael reaction. This highlights its role in facilitating complex organic syntheses (Moosavi-Zare et al., 2013).
Synthesis of Intermediates for Insecticides
It has been used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of a new insecticide, chlorantraniliprole (Niu Wen-bo, 2011).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
Pyrazole derivatives typically act through nucleophilic substitution reactions . The compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Pyrazole derivatives are known to participate in various biochemical processes, including the suzuki–miyaura coupling reaction . This reaction involves the formation of carbon-carbon bonds, which can lead to significant downstream effects in biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory effects .
Action Environment
It’s known that the interactions between pyrazole molecules can be influenced by the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding .
Safety and Hazards
The compound should be treated as an organic compound. Proper protective measures should be taken while handling it, including wearing protective gloves and goggles . It should be avoided from long time or frequent contact, and inhalation of its dust or solution should be avoided . It should be stored in a sealed container and kept away from oxidizers and strong acids and bases .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole-4-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2O2S/c1-3-4-5(13(8,11)12)6(7)10(2)9-4/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAHZNBXAOEPME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1S(=O)(=O)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.